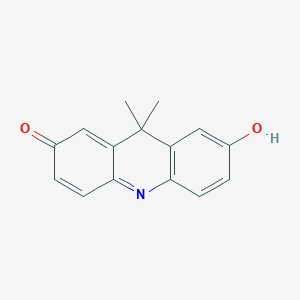
7-Hydroxy-9,9-dimethyl-9H-acridin-2-one
カタログ番号 B8671758
分子量: 239.27 g/mol
InChIキー: BKIKFYRTTUYTJZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US05567624
Procedure details


Hill et al., The Phenol Dyestuff of Liehermann as an Acridan Derivative, J. Chem. Soc. (C) 2462 (1970), describes an acridan derivative, 7-hydroxyspiro [acridine-9,1'-cyclohexa-2', 5'-diene]-2(9H), 4'-dione, that has been used as an oxidation-reduction indicator. This compound and related acridan derivatives, 4',7-dihydroxyspiro [acridine-9,1'-cyclohexane]-2(9H)-one; 7-hydroxy-2',3',5',6'-tetramethylspiro[acridine-9,1'-cyclohexa-2', 5'-diene]-2(9H), 4'-dione; 9,9-diphenyl-7-hydroxyacridin-2 (9H)-one; and 9,9-dimethyl-7-hydroxyacridin-2(9H)-one, yield blue solutions in sulfuric acid which turn red on dilution, this color being due to protonation of the free base. The neutral forms of the compounds are yellow in most solvents. A method of synthesizing these compounds is also disclosed.



[Compound]
Name
( C )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four


[Compound]
Name
7-hydroxyspiro [acridine-9,1'-cyclohexa-2', 5'-diene]-2(9H), 4'-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six


Name
4',7-dihydroxyspiro [acridine-9,1'-cyclohexane]-2(9H)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

[Compound]
Name
7-hydroxy-2',3',5',6'-tetramethylspiro[acridine-9,1'-cyclohexa-2', 5'-diene]-2(9H), 4'-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Name
9,9-diphenyl-7-hydroxyacridin-2 (9H)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers


|
REACTION_CXSMILES
|
C1(O)C=CC=CC=1.C1C2CC3C(=CC=CC=3)NC=2C=CC=1.OC1C[CH2:27][C:26]2([C:41]3[C:36]([CH:37]=[CH:38][C:39](=[O:42])[CH:40]=3)=[N:35][C:34]3[C:29]2=[CH:30][C:31]([OH:43])=[CH:32][CH:33]=3)[CH2:25]C1.C1(C2(C3C=CC=CC=3)C3C(C=CC(=O)C=3)=NC3C2=CC(O)=CC=3)C=CC=CC=1>S(=O)(=O)(O)O>[CH3:25][C:26]1([CH3:27])[C:41]2[C:36]([CH:37]=[CH:38][C:39](=[O:42])[CH:40]=2)=[N:35][C:34]2[C:29]1=[CH:30][C:31]([OH:43])=[CH:32][CH:33]=2
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC=2NC3=CC=CC=C3CC12
|
Step Four
[Compound]
|
Name
|
( C )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC=2NC3=CC=CC=C3CC12
|
Step Six
[Compound]
|
Name
|
7-hydroxyspiro [acridine-9,1'-cyclohexa-2', 5'-diene]-2(9H), 4'-dione
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC=2NC3=CC=CC=C3CC12
|
Step Eight
|
Name
|
4',7-dihydroxyspiro [acridine-9,1'-cyclohexane]-2(9H)-one
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1CCC2(CC1)C1=CC(=CC=C1N=C1C=CC(C=C12)=O)O
|
Step Nine
[Compound]
|
Name
|
7-hydroxy-2',3',5',6'-tetramethylspiro[acridine-9,1'-cyclohexa-2', 5'-diene]-2(9H), 4'-dione
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Ten
|
Name
|
9,9-diphenyl-7-hydroxyacridin-2 (9H)-one
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C1(C2=CC(=CC=C2N=C2C=CC(C=C12)=O)O)C1=CC=CC=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(C2=CC(=CC=C2N=C2C=CC(C=C12)=O)O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
